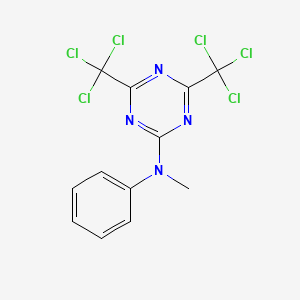
1,3,5-Triazin-2-amine, N-methyl-N-phenyl-4,6-bis(trichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazin-2-amine, N-methyl-N-phenyl-4,6-bis(trichloromethyl)- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound containing three nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, N-methyl-N-phenyl-4,6-bis(trichloromethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method involves the Pinner triazine synthesis, where alkyl or aryl amidine reacts with phosgene . Additionally, the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride, can also yield the triazine core .
Industrial Production Methods
Industrial production of this compound often utilizes cyanuric chloride as a starting material. The substitution of chloride ions in cyanuric chloride with various nucleophiles, such as aniline or benzylamine, in the presence of sodium carbonate, is a common method . This process can be carried out under conventional heating or microwave irradiation to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazin-2-amine, N-methyl-N-phenyl-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: Replacement of chloride ions with different nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the triazine ring.
Common Reagents and Conditions
Substitution Reactions: Sodium carbonate is often used as an acid scavenger during the substitution of chloride ions.
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline yield N-phenyl derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazin-2-amine, N-methyl-N-phenyl-4,6-bis(trichloromethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its potential use in cancer treatment and as an antiviral agent.
Industry: Utilized in the production of herbicides, polymer photostabilizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazin-2-amine, N-methyl-N-phenyl-4,6-bis(trichloromethyl)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer treatment, it may interfere with DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and as a flame retardant.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a stabilizer for chlorine.
Cyanuric Chloride: A key intermediate in the synthesis of various herbicides and dyes.
Uniqueness
Its trichloromethyl groups enhance its reactivity, making it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
30356-67-3 |
|---|---|
Molekularformel |
C12H8Cl6N4 |
Molekulargewicht |
420.9 g/mol |
IUPAC-Name |
N-methyl-N-phenyl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H8Cl6N4/c1-22(7-5-3-2-4-6-7)10-20-8(11(13,14)15)19-9(21-10)12(16,17)18/h2-6H,1H3 |
InChI-Schlüssel |
COIXNGLJCLYWPG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


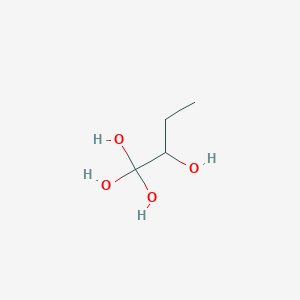



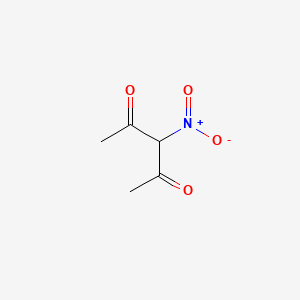
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)

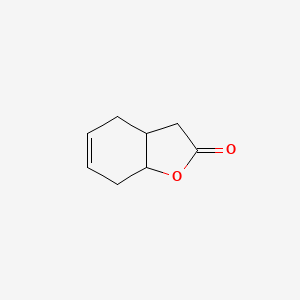
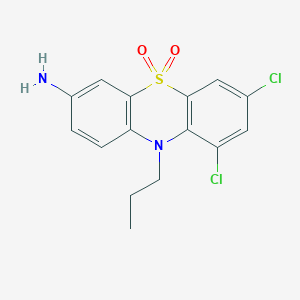
![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)
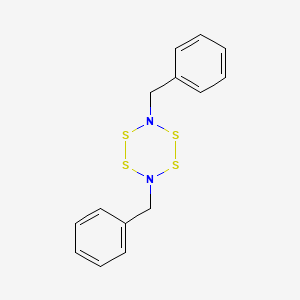
![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)
![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
